molecular formula C16H18N2O2 B2935857 7-Methoxy-2-piperidin-1-yl-quinoline-3-carbaldehyde CAS No. 460044-72-8

7-Methoxy-2-piperidin-1-yl-quinoline-3-carbaldehyde

Cat. No.: B2935857
CAS No.: 460044-72-8
M. Wt: 270.332
InChI Key: HCCAXEITHUDTAR-UHFFFAOYSA-N
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Description

“7-Methoxy-2-piperidin-1-yl-quinoline-3-carbaldehyde” is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 . It is a quinoline derivative that has recently gained attention as a potential therapeutic agent.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a methanolic solution of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde was subjected to microwave irradiation with propargylated acetophenones and potassium hydroxide, yielding a reaction product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3 . This indicates the presence of a quinoline ring system, a piperidinyl group, and a carbaldehyde group in the molecule.

Future Directions

Newly synthesized quinoline-based 4-(methoxymethyl)-1,2,3-triazole derivatives, which are similar to “7-Methoxy-2-piperidin-1-yl-quinoline-3-carbaldehyde”, have been suggested to guide many future studies in organic synthesis, medicine, and pharmaceutical applications .

Mechanism of Action

Target of Action

The primary targets of 7-Methoxy-2-piperidin-1-yl-quinoline-3-carbaldehyde are currently unknown. The compound is a product for proteomics research

Mode of Action

Quinoline derivatives have been used in various fields due to their versatility and distinctive interaction with cells . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities , but the specific pathways influenced by this compound require further investigation.

Result of Action

Some quinoline derivatives have shown significant cell growth inhibitory effects

Properties

IUPAC Name

7-methoxy-2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-14-6-5-12-9-13(11-19)16(17-15(12)10-14)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCAXEITHUDTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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